

In-depth Technical Guide: Hydrogen Bonding in the Crystal Lattice of Diphenylsilanediol

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Compound of Interest

Compound Name: *Diphenylsilanediol*

Cat. No.: *B146891*

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Abstract

Diphenylsilanediol [(C₆H₅)₂Si(OH)₂], a member of the silanol family, exhibits a well-defined crystalline structure dominated by a robust network of intermolecular hydrogen bonds. This technical guide provides a comprehensive analysis of the hydrogen bonding within the **diphenylsilanediol** crystal lattice, drawing upon key crystallographic studies. The document details the precise geometry of these non-covalent interactions, outlines the experimental methodology used for their determination, and presents the data in a clear, structured format. A visual representation of the hydrogen-bonded supramolecular assembly is also provided to facilitate a deeper understanding of the crystal packing. This information is of significant value to researchers in materials science, crystallography, and drug development, where the understanding and prediction of crystal packing are crucial.

Introduction

Organosilanols, compounds containing one or more hydroxyl groups attached to a silicon atom, are of considerable interest due to their versatile chemical properties and their role as intermediates in the synthesis of silicones and silsesquioxanes. The presence of the polar Si-OH group imparts a strong tendency for these molecules to form intermolecular hydrogen bonds, which significantly influences their physical and chemical properties, including their crystal packing, solubility, and reactivity.

Diphenylsilanediol is a prototypical arylsilanol that crystallizes in a highly ordered fashion. The primary forces governing the supramolecular assembly in its solid state are the O-H...O hydrogen bonds between the hydroxyl groups of adjacent molecules. Understanding the specifics of this hydrogen-bonding network is fundamental for controlling the crystallization process, predicting polymorphism, and for the rational design of novel materials with desired structural motifs. Furthermore, as **diphenylsilanediol** has been investigated for its potential anticonvulsant activity, a detailed knowledge of its solid-state structure is pertinent to the fields of medicinal chemistry and drug formulation.

This guide synthesizes the available crystallographic data to provide an in-depth look at the hydrogen bonding in the **diphenylsilanediol** crystal lattice.

Crystal Structure and Hydrogen Bonding Network

The crystal structure of **diphenylsilanediol** has been determined by single-crystal X-ray diffraction. The seminal work by Fawcett and Camerman in 1977 revealed that **diphenylsilanediol** crystallizes in the monoclinic space group $P2_1/c$.^[1] The key feature of the crystal packing is the formation of infinite one-dimensional columns of molecules linked by strong intermolecular O-H...O hydrogen bonds.

Each **diphenylsilanediol** molecule acts as both a hydrogen bond donor and acceptor, with each of its two hydroxyl groups participating in a hydrogen bond with a neighboring molecule. This arrangement leads to the formation of a head-to-tail chain of molecules extending through the crystal lattice. The phenyl groups are oriented outwards from this hydrogen-bonded core, influencing the overall packing density and intermolecular van der Waals interactions.

Quantitative Hydrogen Bond Data

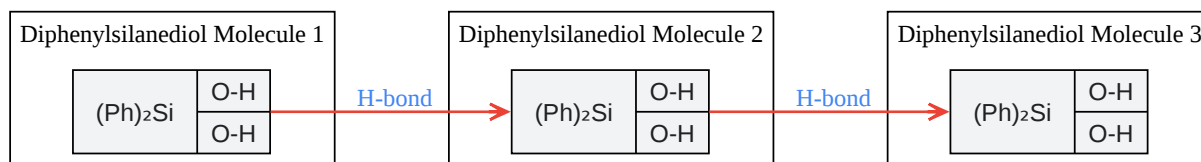
The precise geometric parameters of the hydrogen bonds in the **diphenylsilanediol** crystal lattice, as determined by X-ray crystallography, are summarized in the table below. These values are critical for computational modeling and for understanding the strength and directionality of these interactions.

Donor (D)	Hydrogen (H)	Acceptor (A)	D-H (Å)	H...A (Å)	D...A (Å)	D-H...A (°)	Symmetry of A
O(1)	H(O1)	O(2)	0.82	1.88	2.698	178	x, -1/2-y, 1/2+z
O(2)	H(O2)	O(1)	0.82	1.88	2.702	179	x, 1/2-y, 1/2+z

Table 1: Hydrogen Bond Geometry in **Diphenylsilanediol** Crystal Lattice. Data sourced from the Cambridge Structural Database, CCDC Entry: 192455, based on the work of Fawcett and Camerman (1977).

Visualization of the Hydrogen-Bonded Network

To illustrate the connectivity within the crystal lattice, the following diagram depicts the formation of the hydrogen-bonded columns of **diphenylsilanediol** molecules.



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Caption: Hydrogen-bonded column in **diphenylsilanediol**.

Experimental Protocols

The determination of the crystal structure and the precise localization of atoms involved in hydrogen bonding are achieved through single-crystal X-ray diffraction.^{[2][3][4][5]} The following provides a detailed, representative methodology for such an experiment.

Crystal Growth

High-quality single crystals of **diphenylsilanediol** are essential for accurate diffraction studies. A common method for obtaining suitable crystals is through slow evaporation of a saturated solution.

- **Solvent Selection:** **Diphenylsilanediol** is dissolved in a suitable solvent, such as a mixture of ethanol and water or acetone, at a slightly elevated temperature to ensure complete dissolution.
- **Slow Evaporation:** The saturated solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent over several days to weeks leads to the formation of well-defined single crystals.
- **Crystal Harvesting:** Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are formed, they are carefully harvested from the mother liquor.

Data Collection

The crystallographic data are collected using a single-crystal X-ray diffractometer.

- **Crystal Mounting:** A selected single crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.
- **X-ray Source:** A monochromatic beam of X-rays, typically from a Cu K α ($\lambda = 1.5418 \text{ \AA}$) or Mo K α ($\lambda = 0.7107 \text{ \AA}$) source, is directed at the crystal.
- **Data Acquisition:** The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A complete dataset is collected by rotating the crystal through a specific angular range, ensuring that all unique reflections are measured. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

Structure Solution and Refinement

The collected diffraction data are processed to determine the crystal structure.

- **Data Reduction:** The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization

effects.

- **Structure Solution:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- **Structure Refinement:** The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. The positions of the hydrogen atoms involved in hydrogen bonding are carefully located from difference Fourier maps and refined.

Conclusion

The crystal structure of **diphenylsilanediol** is a prime example of how strong, directional hydrogen bonds dictate the supramolecular assembly of molecules in the solid state. The formation of infinite hydrogen-bonded columns is a robust and recurring motif in silanol chemistry. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers working with organosilanols and for those in the broader field of crystal engineering. A thorough grasp of these principles is indispensable for the development of new materials with tailored properties and for understanding the solid-state behavior of pharmacologically relevant molecules.

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